[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
E17110 is a synthetic compound known for its role as an agonist of the liver X receptor beta. This compound has shown significant potential in promoting reverse cholesterol transport and reducing cellular lipid accumulation, making it a promising candidate for research in cardiovascular diseases, particularly atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
E17110 is synthesized through a multi-step process involving the formation of a benzofuran-2-carboxylate derivative. The key steps include:
Formation of the benzofuran ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the fluorine atom: This step typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride.
Formation of the carboxylate group: This is achieved through esterification reactions using reagents like thionyl chloride and alcohols.
Industrial Production Methods
Industrial production of E17110 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Quality control: Using techniques like high-performance liquid chromatography and mass spectrometry to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
E17110 undergoes several types of chemical reactions, including:
Oxidation: E17110 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert E17110 into its reduced forms.
Substitution: E17110 can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
E17110 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying liver X receptor beta agonists.
Biology: Investigated for its effects on cellular lipid metabolism and cholesterol transport.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, particularly atherosclerosis.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
E17110 exerts its effects by activating the liver X receptor beta. This activation leads to increased expression of ATP-binding cassette transporters A1 and G1, which promote cholesterol efflux and reduce cellular lipid accumulation. The molecular targets involved include the liver X receptor beta and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TO901317: Another liver X receptor beta agonist with similar cholesterol transport-promoting effects.
GW3965: Known for its role in lipid metabolism and anti-atherosclerotic properties.
T0901317: A potent liver X receptor agonist with applications in cardiovascular research
Uniqueness of E17110
E17110 is unique due to its specific activation profile and higher efficacy in promoting cholesterol efflux compared to other liver X receptor beta agonists. Its distinct chemical structure also allows for unique interactions with the liver X receptor beta, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15FN2O5 |
---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22) |
InChI Key |
SMRPARLQNTVFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)F)C(=O)OC(C)C(=O)N3CCNC3=O |
Origin of Product |
United States |
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